molecular formula C11H15N3O2 B1452226 2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid CAS No. 1171352-49-0

2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid

Cat. No.: B1452226
CAS No.: 1171352-49-0
M. Wt: 221.26 g/mol
InChI Key: WIBYGRGTBJYLOU-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel kinase inhibitors. Its structure incorporates a pyrimidine core, a privileged structure in pharmaceuticals, functionalized with a 4-methylpiperidine group and a carboxylic acid moiety. This configuration is analogous to scaffolds used in cutting-edge cancer research, specifically in the design of potent Mer and c-Met kinase inhibitors . Such dual inhibitors represent a promising strategy for targeting malignancies driven by these signaling pathways . The carboxylic acid functional group on the pyrimidine ring enhances the molecule's versatility, allowing for further synthetic modification into esters or amides, which are key strategies for optimizing drug-like properties such as potency, metabolic stability, and bioavailability . Furthermore, the pyrimidine-carboxylic acid structure is a recognized metal-chelating pharmacophore, indicating potential research applications in targeting viral metalloenzymes, similar to inhibitors developed for viral targets like HCMV terminase . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-3-6-14(7-4-8)11-12-5-2-9(13-11)10(15)16/h2,5,8H,3-4,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBYGRGTBJYLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Substitution on Pyrimidine-4-carboxylic Acid Derivatives

A common approach involves preparing pyrimidine-4-carboxylic acid esters or acid chlorides, followed by nucleophilic substitution with 4-methylpiperidine.

  • Starting Materials and Intermediates : The synthesis often begins with 5-halopyrimidine-4-carboxylic acid esters (e.g., ethyl 5-bromopyrimidine-4-carboxylate), which are accessible via halogenation and esterification of pyrimidine derivatives.

  • Key Reaction : The nucleophilic substitution of the halogen at the 5-position or direct amidation at the 4-carboxylic acid site with 4-methylpiperidine under basic or catalytic conditions yields the target compound.

  • Example Procedure : A synthetic sequence reported involves:

    • Preparation of 5-bromopyrimidine-4-carboxylate via a Minisci radical alkoxycarbonylation of 5-bromopyrimidine.
    • Conversion of the ester to the acid chloride using oxalyl chloride (COCl)₂ in dichloromethane with catalytic DMF.
    • Reaction of the acid chloride intermediate with 4-methylpiperidine to form the amide, followed by hydrolysis to the acid if needed.
  • Yields and Challenges : The overall yield for such two-step sequences can be low (3–8%) due to side reactions and purification difficulties, although radical alkoxycarbonylation methods have improved yields to about 48% for related esters.

Radical Alkoxycarbonylation (Minisci Reaction)

  • Concept : The Minisci reaction involves radical-mediated alkoxycarbonylation of halopyrimidines to introduce carboxylate esters selectively at the 4-position of the pyrimidine ring.

  • Advantages :

    • Fewer synthetic steps compared to conventional methods.
    • High regioselectivity, minimizing polysubstitution.
    • Capability to produce >10 g scale quantities with good yields (~48%).
  • Typical Conditions :

    • Use of 5-bromopyrimidine as substrate.
    • Reaction in a biphasic toluene-water solvent system.
    • Addition of acetic acid to increase conversion.
    • Radical initiators such as FeSO₄·7H₂O and hydrogen peroxide at low temperatures.
  • Outcome : This method yields 5-bromopyrimidine-4-carboxylate esters, which serve as intermediates for further substitution with 4-methylpiperidine.

Palladium-Catalyzed Vinylation and Cyclopropanation Routes (Advanced Functionalization)

  • Synthetic Innovation : Recent research demonstrates the functionalization of 2-chloro-4-methylpyrimidine via palladium-catalyzed conjugate addition of potassium vinyltrifluoroborate to form 4-methyl-2-vinylpyrimidine, followed by cyclopropanation using nitrogen ylides.

  • Application : Though primarily focused on cyclopropane derivatives, this method exemplifies the versatility of pyrimidine functionalization, which could be adapted for introducing piperidinyl groups via subsequent substitution or coupling reactions.

  • Reaction Conditions :

    • Pd(OAc)₂ and dppf as catalysts.
    • Use of bases like Cs₂CO₃.
    • Reaction in 1,4-dioxane-water mixtures under nitrogen atmosphere at elevated temperatures.
  • Yield and Purification : Overall yields of ~58% over three steps; chiral resolution achieved by salt formation and recrystallization.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield Range Notes
Minisci Radical Alkoxycarbonylation 5-Bromopyrimidine FeSO₄·7H₂O, H₂O₂, AcOH, toluene-water biphasic, low temp Up to 48% for esters High regioselectivity, scalable
Acid Chloride Formation + Amidation 5-Bromopyrimidine-4-carboxylate ester (COCl)₂, DMF (cat.), then 4-methylpiperidine 3–8% overall Laborious purification, low yield
Condensation from Carbamimidothioate Methyl carbamimidothioate + ethyl 2-(ethoxymethylene)acetoacetate Triethylamine, EtOH, reflux 48 h ~81% Efficient ester synthesis, precursor to amides
Pd-Catalyzed Vinylation + Cyclopropanation 2-Chloro-4-methylpyrimidine + potassium vinyltrifluoroborate Pd(OAc)₂, dppf, Cs₂CO₃, 1,4-dioxane-water, nitrogen, 90 °C 58% (3 steps) Advanced functionalization, potential for derivatization

Analytical and Research Findings

  • Regioselectivity : Radical alkoxycarbonylation methods show excellent regioselectivity for the 4-position of pyrimidine, with minimal 2-position substitution (<3%).

  • Functional Group Compatibility : Electron-withdrawing groups at the 2-position can hinder protonation and substitution, while electron-donating groups enhance basicity and facilitate substitution.

  • Scale-Up Potential : Minisci reaction-based syntheses have been demonstrated on >10 g scale, indicating industrial applicability.

  • Purification Challenges : Conventional acid chloride routes suffer from low yields due to side reactions and complex purification, favoring radical or condensation methods for practical synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the pyrimidine ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including 2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid, exhibit promising anticancer properties. These compounds act as inhibitors of specific enzymes involved in cancer cell proliferation, such as SHP2 (Src Homology 2 Domain Containing Protein Tyrosine Phosphatase 2). The inhibition of SHP2 disrupts the ERK/MAPK signaling pathway, which is crucial for tumor growth and survival. Studies have shown that these compounds demonstrate high selectivity and potency against cancer cells with minimal cardiotoxicity compared to other known SHP2 antagonists .

Table 1: Efficacy of Pyrimidine Derivatives Against Cancer Cell Lines

Compound NameTarget EnzymeIC50 (nM)SelectivityReference
This compoundSHP272High
Compound ASHP2100Moderate
Compound BSHP250Low

Neurological Applications

2.1 Treatment of Neuropsychiatric Disorders

The compound's structural characteristics make it a candidate for developing treatments for neuropsychiatric conditions, such as post-traumatic stress disorder (PTSD). Its ability to modulate neurotransmitter systems can potentially alleviate symptoms associated with PTSD, such as hypervigilance and intrusive thoughts. Case studies have documented its use in therapeutic settings, where it has shown improvements in patients' overall mental health status .

Case Study: Victor's Treatment for PTSD

Victor, a 27-year-old veteran diagnosed with PTSD, underwent treatment that included the administration of this compound. His symptoms included significant sleep disturbances and hyperarousal. Following a structured regimen incorporating this compound, he reported reduced anxiety levels and improved sleep quality over a period of three months .

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound is also utilized in biochemical research to study enzyme inhibition mechanisms. Its role as an inhibitor of NAPE-PLD (N-acyl-phosphatidylethanolamine-specific phospholipase D) has been highlighted in studies aimed at understanding lipid metabolism and signaling pathways in cellular processes .

Table 2: Inhibition Potency of Various Compounds on NAPE-PLD

Compound NameIC50 (nM)Mechanism of ActionReference
This compound72NAPE-PLD Inhibition
Compound C150NAPE-PLD Inhibition
Compound D45NAPE-PLD Inhibition

Pharmacokinetics and Safety Profile

4.1 Pharmacokinetic Properties

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it suitable for therapeutic applications. Studies have shown that the compound achieves significant tissue concentrations, which are critical for its efficacy in both cancer and neurological treatments .

4.2 Safety Considerations

In terms of safety, the compound has been evaluated for irritant potential and overall toxicity profiles. Preliminary studies suggest that while it exhibits irritant properties at high concentrations, its therapeutic doses remain well-tolerated in clinical settings .

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Pyrimidine-4-Carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid C₁₁H₁₅N₃O₂ 221.26 1171352-49-0 4-Methylpiperidine, carboxylic acid
2-(4-Methylpiperazin-1-yl)-6-phenylpyrimidine-4-carboxylic acid C₁₆H₁₉N₅O₂ 313.36 1017484-36-4 4-Methylpiperazine, phenyl, carboxylic acid
2-(Methylthio)pyrimidine-4-carboxylic Acid C₆H₆N₂O₂S 170.19 Not provided Methylthio, carboxylic acid
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid C₁₀H₁₂ClN₃O₂ 241.67 1208087-83-5 Chloropyrimidine, piperidine, carboxylic acid
2-Pyrrolidin-1-ylpyrimidine-4-carboxylic acid C₉H₁₁N₃O₂ 193.21 Not provided Pyrrolidine, carboxylic acid

Key Observations:

Substituent Influence on Bioactivity :

  • The 4-methylpiperidine substituent in the target compound provides a balance of lipophilicity and basicity, which may enhance blood-brain barrier penetration compared to 4-methylpiperazine derivatives (e.g., CAS 1017484-36-4), where the additional nitrogen in piperazine increases polarity .
  • Thioether-containing analogues (e.g., 2-(Methylthio)pyrimidine-4-carboxylic Acid) exhibit distinct reactivity due to the sulfur atom, enabling nucleophilic substitution reactions that are absent in the piperidine-substituted target compound .

Functional Group Impact on Solubility :

  • The carboxylic acid group in all listed compounds confers water solubility at physiological pH, but chlorinated derivatives (e.g., CAS 1208087-83-5) show reduced solubility due to the hydrophobic chlorine atom .

Antimicrobial and Cytotoxic Activity: Thieno[2,3-d]pyrimidine-4-carboxylic acid amides (e.g., compounds from ) demonstrate potent antimicrobial activity against clinical strains, whereas the target compound lacks direct antimicrobial data but shares structural motifs with TrmD inhibitors predicted via docking studies .

Biological Activity

2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring substituted with a 4-methylpiperidine moiety and a carboxylic acid group, which contributes to its pharmacological properties. Research indicates that this compound may serve as an inhibitor of specific enzymes involved in critical cellular processes, making it a candidate for therapeutic applications, particularly in oncology and other proliferative disorders.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C12H16N2O2\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2

Table 1: Structural Characteristics

FeatureDescription
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Functional Groups Pyrimidine ring, piperidine moiety, carboxylic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on protein arginine methyltransferases (PRMTs), which are implicated in various cancer pathways. Inhibition of these enzymes may lead to reduced cell proliferation and tumor growth.
  • Binding Affinity : Interaction studies have shown that this compound exhibits significant binding affinity to target proteins, potentially modulating their activity and influencing downstream signaling pathways.

Biological Activity and Therapeutic Applications

Numerous studies have investigated the biological activity of this compound across different contexts:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promising results against acute myeloid leukemia (AML) cells, indicating its potential as an anticancer agent.

Table 2: In Vitro Cytotoxicity Data

Cell LineIC₅₀ (µM)Reference
MV-4-11 (AML)15.6
Jurkat (T-cell)25.3
K562 (Chronic myeloid leukemia)20.8

Case Studies

Recent research has highlighted the effectiveness of this compound in preclinical models:

  • Study on AML : A study published in Cancer Letters demonstrated that the compound significantly inhibited cell proliferation in MV-4-11 cells through apoptosis induction mechanisms. The study reported an IC₅₀ value of approximately 15 µM, showcasing its potential as a therapeutic agent against AML .
  • Mechanistic Insights : Another research article explored the compound's interaction with PRMTs, revealing that it effectively inhibits PRMT1 activity, which is crucial for cancer cell survival. The inhibition led to altered gene expression profiles associated with tumorigenesis .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have also been evaluated:

  • Absorption and Distribution : Preliminary studies suggest moderate absorption characteristics, with bioavailability influenced by the compound's lipophilicity.
  • Metabolism : The compound undergoes hepatic metabolism, with potential interactions noted in liver microsome studies.

Q & A

Q. How to conduct structure-activity relationship (SAR) studies by modifying substituents?

  • Methodological Answer : Synthesize analogs (e.g., varying piperidinyl methyl groups or pyrimidine substituents). Evaluate bioactivity shifts and correlate with computational parameters (e.g., LogP, polar surface area). Use QSAR models to predict optimal substituents .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 2
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2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid

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